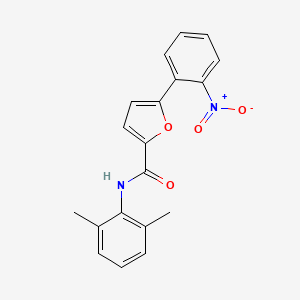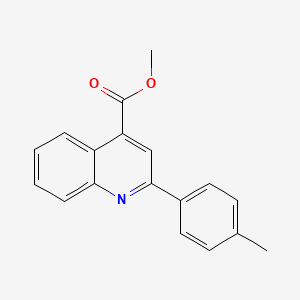
N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide, also known as NS8593, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as N-type calcium channel blockers and has been found to have a wide range of effects on the human body. In
Wirkmechanismus
N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide works by blocking N-type calcium channels, which are involved in the transmission of pain signals and neurotransmitter release in the brain. By blocking these channels, N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide can reduce the transmission of pain signals and the release of neurotransmitters, leading to a reduction in pain and other neurological symptoms.
Biochemical and Physiological Effects:
N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide has been found to have a wide range of biochemical and physiological effects on the human body. It has been shown to reduce pain and inflammation in animal models of chronic pain and arthritis. It has also been found to have anti-epileptic effects and to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide is its ability to selectively block N-type calcium channels, making it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide is its relatively low potency, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide. One area of research is the development of more potent analogs of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide that can be used in clinical settings. Another area of research is the identification of specific neurological disorders that may benefit from treatment with N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide and its potential side effects.
In conclusion, N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide is a promising compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its ability to selectively block N-type calcium channels makes it a potential candidate for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide involves the reaction of 5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide with cyclohexylmagnesium bromide followed by allylation with allyl bromide. The resulting product is then purified through column chromatography to obtain pure N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have a wide range of effects on the human body, including its ability to block N-type calcium channels. This makes it a potential candidate for the treatment of various neurological disorders such as chronic pain, epilepsy, and Parkinson's disease. N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-prop-2-enylpyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S/c1-4-10-21(14-8-6-5-7-9-14)24(22,23)17-15(11-19)12(2)16(18)13(3)20-17/h4,14H,1,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTMJYZBBQOFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N(CC=C)C2CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5809131.png)
![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5809134.png)
![(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5809146.png)


![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809154.png)
![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5809156.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5809169.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5809171.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5809186.png)

